molecular formula C15H18N4O3 B3018415 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1421462-04-5

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B3018415
CAS No.: 1421462-04-5
M. Wt: 302.334
InChI Key: UTBHQPHOOOQLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with hydroxyl and hydroxymethyl groups, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The starting material, cyclopentene, undergoes hydroxylation to introduce hydroxyl and hydroxymethyl groups. This can be achieved using reagents such as osmium tetroxide (OsO₄) followed by sodium periodate (NaIO₄) for oxidative cleavage and subsequent reduction.

    Triazole Formation: The cyclopentyl intermediate is then reacted with phenyl azide in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate) to form the 1,2,3-triazole ring via a Huisgen cycloaddition reaction.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated cyclopentyl ring. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: The phenyl group and triazole ring can undergo electrophilic aromatic substitution reactions. Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with a pyrrole ring instead of a triazole ring.

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The uniqueness of N-(3-hydroxy-4-(hydroxymethyl

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-9-10-6-11(7-14(10)21)17-15(22)13-8-16-19(18-13)12-4-2-1-3-5-12/h1-5,8,10-11,14,20-21H,6-7,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBHQPHOOOQLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.